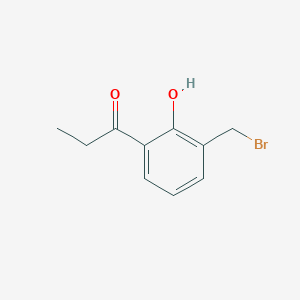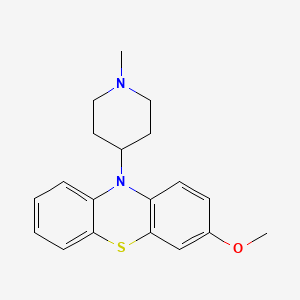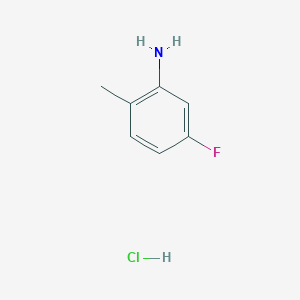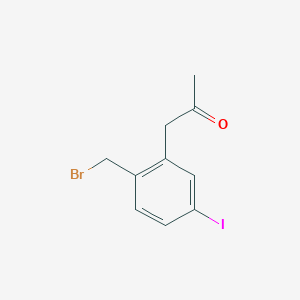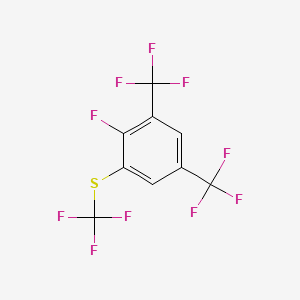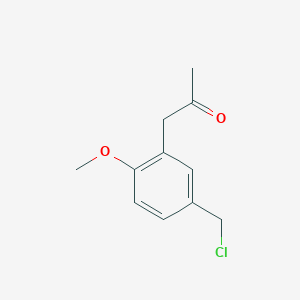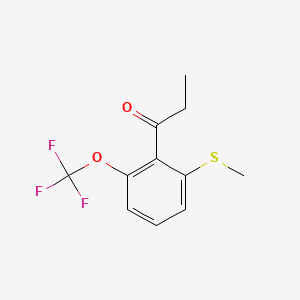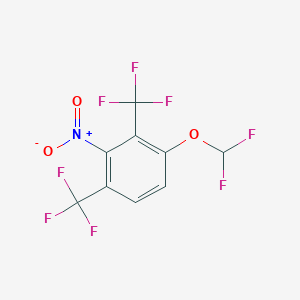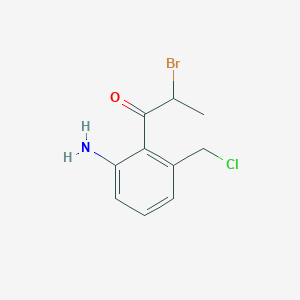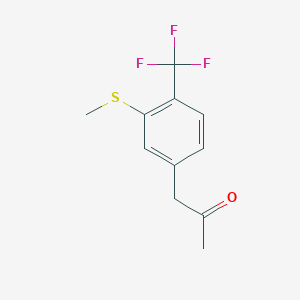
2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene is an organic compound with the molecular formula C12H16BrI. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 5 are substituted with bromine and iodine atoms, respectively, and the hydrogen atoms at positions 1 and 3 are substituted with isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One possible synthetic route for 2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene involves the substitution reactions of toluene derivatives. The process typically starts with the bromination and iodination of 1,3-diisopropylbenzene. The reaction conditions often require the presence of a catalyst and specific solvents to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes. These processes are carried out in reactors designed to handle the specific reaction conditions, including temperature control and the use of appropriate catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and catalysts like iron or aluminum chloride.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms, as well as the isopropyl groups, can participate in various chemical interactions, influencing the compound’s reactivity and properties. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-iodo-1,3-diisopropylbenzene
- 1-Bromo-2,6-diisopropyl-4-iodobenzene
- 2-Bromo-5-iodo-1,3-dimethylbenzene
Uniqueness
2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the isopropyl groups. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C12H16BrI |
|---|---|
Peso molecular |
367.06 g/mol |
Nombre IUPAC |
2-bromo-5-iodo-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H16BrI/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13/h5-8H,1-4H3 |
Clave InChI |
IVELKHGZTBWGNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=C1Br)C(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


